Cas no 2137992-25-5 (5-bromo-1-(5-chloro-1-methyl-1H-pyrazol-3-yl)methyl-1H-1,2,4-triazol-3-amine)

5-Bromo-1-[(5-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a triazole core substituted with a bromo group and an amine functionality, further modified by a chloromethylpyrazole moiety. This structure imparts potential utility in medicinal chemistry and agrochemical applications due to its dual heterocyclic framework, which may enhance binding affinity and selectivity in biological systems. The presence of halogen substituents (bromo and chloro) suggests improved stability and reactivity, making it a valuable intermediate for further derivatization. Its well-defined molecular architecture supports precise synthetic modifications, facilitating research in drug discovery and crop protection. The compound's purity and structural integrity are critical for reproducible experimental outcomes.
5-bromo-1-(5-chloro-1-methyl-1H-pyrazol-3-yl)methyl-1H-1,2,4-triazol-3-amine structure
2137992-25-5 structure
Product Name:5-bromo-1-(5-chloro-1-methyl-1H-pyrazol-3-yl)methyl-1H-1,2,4-triazol-3-amine
CAS No:2137992-25-5
MF:C7H8BrClN6
MW:291.535617828369
CID:5837520
PubChem ID:165742786
Update Time:2025-06-08

5-bromo-1-(5-chloro-1-methyl-1H-pyrazol-3-yl)methyl-1H-1,2,4-triazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-1-(5-chloro-1-methyl-1H-pyrazol-3-yl)methyl-1H-1,2,4-triazol-3-amine
    • 2137992-25-5
    • 5-bromo-1-[(5-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine
    • EN300-1112803
    • Inchi: 1S/C7H8BrClN6/c1-14-5(9)2-4(12-14)3-15-6(8)11-7(10)13-15/h2H,3H2,1H3,(H2,10,13)
    • InChI Key: QGUSVWYDSXUMCG-UHFFFAOYSA-N
    • SMILES: BrC1=NC(N)=NN1CC1C=C(N(C)N=1)Cl

Computed Properties

  • Exact Mass: 289.96823g/mol
  • Monoisotopic Mass: 289.96823g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 74.6Ų

5-bromo-1-(5-chloro-1-methyl-1H-pyrazol-3-yl)methyl-1H-1,2,4-triazol-3-amine Pricemore >>

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Additional information on 5-bromo-1-(5-chloro-1-methyl-1H-pyrazol-3-yl)methyl-1H-1,2,4-triazol-3-amine

Introduction to 5-bromo-1-(5-chloro-1-methyl-1H-pyrazol-3-yl)methyl-1H-1,2,4-triazol-3-amine (CAS No. 2137992-25-5)

The compound 5-bromo-1-(5-chloro-1-methyl-1H-pyrazol-3-yl)methyl-1H-1,2,4-triazol-3-amine, identified by its CAS number 2137992-25-5, represents a significant advancement in the field of medicinal chemistry. This heterocyclic molecule is characterized by its intricate structural framework, incorporating bromine and chlorine substituents that enhance its reactivity and potential biological activity. The presence of multiple nitrogen-containing rings—specifically the 1H-pyrazole and 1H-1,2,4-triazole moieties—provides a rich scaffold for further chemical manipulation and functionalization.

Recent studies have highlighted the importance of such multi-nitrogen heterocycles in the development of novel therapeutic agents. The 5-chloro-1-methyl substitution pattern on the pyrazole ring, combined with the methyl linker connecting the triazole ring to the pyrazole moiety, creates a versatile platform for exploring pharmacophoric interactions. This compound has garnered attention due to its potential applications in drug discovery, particularly in targeting enzymes and receptors involved in inflammatory and infectious diseases.

One of the most compelling aspects of this molecule is its structural similarity to known bioactive compounds. The bromo and chloro substituents serve as handles for further derivatization, enabling chemists to fine-tune its pharmacokinetic properties. In particular, the triazole ring has been extensively studied for its role in stabilizing bioactive scaffolds and improving metabolic stability. The incorporation of a methyl group at the 3-position of the triazole enhances its solubility and bioavailability, making it an attractive candidate for preclinical development.

Current research in medicinal chemistry increasingly emphasizes the design of molecules with multiple functional groups to maximize their therapeutic potential. The 5-bromo substituent, for instance, has been shown to enhance binding affinity in certain protein targets by facilitating hydrophobic interactions. Meanwhile, the chloro group can participate in hydrogen bonding or electrostatic interactions, depending on the biological context. These features make this compound a promising lead for further optimization.

The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Key steps include nucleophilic substitution reactions at the pyrazole and triazole rings, followed by functional group interconversions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to streamline these processes. The use of palladium or copper catalysts allows for efficient coupling between the various fragments, minimizing side reactions.

In terms of biological activity, preliminary studies suggest that this compound exhibits notable properties relevant to drug development. For example, it demonstrates inhibitory effects on certain kinases and enzymes implicated in cancer progression. The pyrazole-triazole hybrid structure has been associated with anti-inflammatory and antimicrobial activities in several related derivatives. While more extensive testing is required to fully elucidate its mechanism of action, these preliminary findings are encouraging.

The role of computational chemistry in optimizing such molecules cannot be overstated. Molecular modeling techniques have been used to predict binding modes and interaction energies between this compound and potential target proteins. These simulations help guide synthetic modifications aimed at improving potency and selectivity. Additionally, virtual screening methods have identified analogous compounds with enhanced pharmacological profiles.

From a regulatory perspective, compounds like this must undergo rigorous safety evaluations before entering clinical trials. Toxicological studies assess potential hepatotoxicity or cardiotoxicity, while pharmacokinetic analyses determine absorption, distribution, metabolism, and excretion (ADME) properties. These data are critical for determining appropriate dosing regimens and minimizing off-target effects.

The future directions for research on this compound include exploring its efficacy in animal models of disease and evaluating its suitability for clinical translation. Collaborative efforts between synthetic chemists and biologists are essential for translating laboratory findings into tangible therapeutic benefits. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs.

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